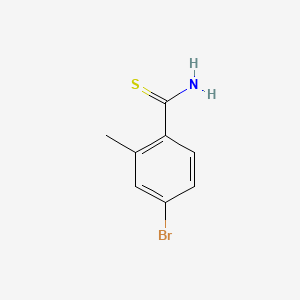

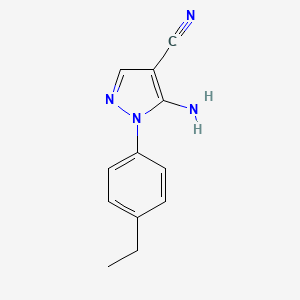

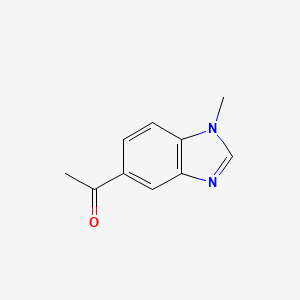

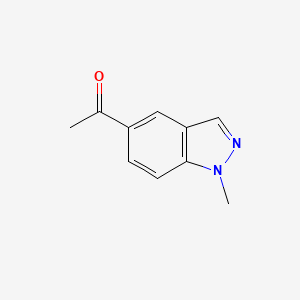

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles and their derivatives play an important role in medicinal chemistry research due to their diverse biological activities . They are of pharmaceutical interest due to their analgesic power, and some derivatives have shown to be cytotoxic to several human cell lines .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile, often involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The formation of the ethyl-1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives was confirmed by recording their IR, 1 H-NMR, 13 C-NMR, mass spectra, and by single crystal X-ray analysis .Molecular Structure Analysis

The molecular structure of pyrazole derivatives was confirmed by single crystal X-ray analysis . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .Chemical Reactions Analysis

Pyrazole derivatives are synthesized through a series of chemical reactions. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Applications De Recherche Scientifique

-

Synthesis of 1,2,4-triazole-containing scaffolds

- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Method : Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . In 2015, Aouali and coworkers reported a rapid and effective microwave-assisted procedure for the formation of a spectrum of fused imidazo-5-amino-1-phenyl-1,2,4-triazoles in good to excellent efficiencies through Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) with involving of 3-amino-1,2,4-triazoles .

- Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

-

Synthesis of 1,2,3-triazoles with amide-hydroxyl functionality

- Application : A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in presence of catalytic amount of cellulose CuI nanoparticles . These compounds were screened for in vitro antioxidant and antimicrobial activities .

- Method : The compounds were synthesized from aliphatic alkynes and aromatic bromides in presence of catalytic amount of cellulose CuI nanoparticles .

- Results : The antioxidant activity of the compound 5s was found better than other compounds. Compounds 5h and 5l exhibited good antibacterial and antifungal activity, respectively .

Orientations Futures

The future directions in the research of pyrazole derivatives, including 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile, may involve the synthesis of novel pyrazole derivatives carrying aryl ring system, by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic/aliphatic hydrazines . Further studies could also focus on exploring their diverse biological activities and potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

5-amino-1-(4-ethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-9-3-5-11(6-4-9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFIFEYCDWLYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)

![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)